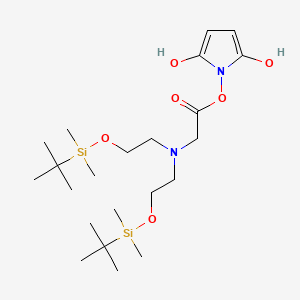

2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate

Description

2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate is a complex organic compound characterized by its unique structural features This compound contains a pyrrole ring substituted with hydroxy groups and an acetate moiety linked to a silatrane derivative

Properties

IUPAC Name |

(2,5-dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2O6Si2/c1-21(2,3)31(7,8)28-15-13-23(14-16-29-32(9,10)22(4,5)6)17-20(27)30-24-18(25)11-12-19(24)26/h11-12,25-26H,13-17H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNOYQZYOVIEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN(CCO[Si](C)(C)C(C)(C)C)CC(=O)ON1C(=CC=C1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate typically involves multiple steps. One common approach is the reaction of a pyrrole derivative with a silatrane precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Functional Group Analysis

Key structural components :

-

Pyrrole ring : Substituted with hydroxyl groups at positions 2 and 5 and an ester group at position 1.

-

Siloxane chain : A 3,11-disilatridecan-7-yl moiety with octamethyl substitution.

-

Ester linkage : Connects the pyrrole to the siloxane chain.

Hydrolysis of the Ester Group

Reaction type : Acidic or basic hydrolysis.

Conditions :

-

Acidic: H₃O⁺/H₂O.

-

Basic: OH⁻/H₂O.

Products : -

Carboxylic acid (from ester cleavage).

-

Alcohol (from the siloxane chain).

Rationale : Ester hydrolysis is a common reaction for ester-containing compounds. For example, similar esters like 2,5-dioxopyrrol-1-yl methyl propionate (PubChem CID 227681) undergo hydrolysis under analogous conditions .

Hydrolysis of the Siloxane Chain

Reaction type : Si-O bond cleavage.

Conditions :

-

Strong acid (e.g., HCl) or base (e.g., NaOH).

Products : -

Silanol intermediates (Si-OH).

-

Oligomeric siloxane fragments .

Rationale : Siloxanes generally hydrolyze under harsh conditions. Structural analogs like α-(Carboxymethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]poly(oxy-1,2-ethanediyl) (PubChem CID 91667273) suggest similar reactivity in siloxane-containing systems .

Reactions of Hydroxyl Groups

a. Esterification

Reagents : Acid chlorides (e.g., RCOCl) or coupling agents (e.g., EDC).

Conditions : Anhydrous conditions, catalyst (e.g., DMAP).

Products : Ester derivatives (e.g., acetylated hydroxyls).

Rationale : Hydroxyls can react with electrophiles. For example, 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (VWR product) demonstrates esterification reactivity .

b. Oxidation

Reagents : Oxidizing agents (e.g., KMnO₄, PCC).

Conditions : Aqueous or organic solvents.

Products : Ketones (from secondary alcohols) or carboxylic acids (from primary alcohols).

Rationale : Hydroxyl groups in pyrrole derivatives may oxidize under specific conditions.

Pyrrole Ring Reactions

a. Electrophilic Substitution

Reagents : Electrophiles (e.g., NO₂⁺, halogens).

Conditions : Acidic conditions (e.g., H₂SO₄).

Products : Substituted pyrrole derivatives (e.g., nitro or halogenated pyrroles).

Rationale : Pyrrole rings are typically reactive toward electrophiles, though steric hindrance from substituents may reduce reactivity.

b. Nucleophilic Attack

Reagents : Nucleophiles (e.g., Grignard reagents).

Conditions : Anhydrous, low-temperature.

Products : Functionalized pyrroles (e.g., alkylated derivatives).

Reaction Comparison Table

Stability and Limitations

-

Siloxane stability : The octamethyl-substituted siloxane may resist mild hydrolysis but degrade under harsh conditions.

-

Steric hindrance : The bulky siloxane chain could hinder reactions at the pyrrole ring.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds with similar structural motifs exhibit significant biological activities. For instance:

- Anticancer Activity : Compounds derived from pyrrole structures have shown promise in targeting cancer cells. Studies have evaluated their effects on various human cancer cell lines such as Panc-1 and MDA-MB-231. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through pathways related to the epidermal growth factor receptor (EGFR) .

Material Science

The siloxane component in the compound suggests potential applications in the development of advanced materials:

- Nanocomposites : The integration of siloxane-based compounds into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant for creating materials that can withstand harsh environmental conditions.

Drug Delivery Systems

The amphiphilic nature of the compound allows it to function effectively in drug delivery systems:

- Encapsulation Efficiency : The ability to encapsulate hydrophobic drugs within a hydrophilic matrix can improve bioavailability. Research indicates that similar compounds can be utilized to create nanoparticles for targeted drug delivery .

Case Study 1: Anticancer Activity Evaluation

A study synthesized derivatives of pyrrole-based compounds and assessed their cytotoxic effects on cancer cell lines. The findings showed that certain substitutions on the pyrrole ring significantly enhanced anticancer activity compared to standard chemotherapeutics like etoposide .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 24.35 ± 0.001 | Panc-1 |

| Compound B | 32.15 ± 0.021 | PC3 |

| Compound C | 30.63 ± 0.014 | MDA-MB-231 |

Case Study 2: Material Development

Research focused on integrating siloxane-containing compounds into polymer systems demonstrated enhanced mechanical properties and thermal stability. The study highlighted the effectiveness of these compounds in creating durable coatings for industrial applications .

Mechanism of Action

The mechanism of action of 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with biomolecules through its reactive functional groups, leading to alterations in their activity. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: A related compound with similar structural features but different functional groups.

3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives: Compounds with a boronic acid moiety instead of the silatrane derivative

Uniqueness

The uniqueness of 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate lies in its combination of a pyrrole ring with a silatrane derivative, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2,5-Dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate is a complex organic compound with potential biological activities. This article explores its synthesis, chemical properties, and biological relevance through various studies and data.

Chemical Structure and Properties

The compound features a pyrrole ring and a silatrane moiety that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 455.77 g/mol. The presence of hydroxyl groups and the silatrane structure suggest possible interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrole ring and subsequent functionalization to introduce the silatrane fragment. The detailed synthetic pathway can be optimized based on the desired yield and purity.

Antimicrobial Properties

Research indicates that related pyrrole derivatives exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentrations (MICs) : Compounds structurally similar to 2,5-dihydroxy-1H-pyrrol-1-yl derivatives have shown MICs as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the target compound may also possess antimicrobial properties.

Antioxidant Activity

Pyrrole derivatives are known for their antioxidant capabilities. The presence of hydroxyl groups in the structure is likely to enhance radical scavenging activity. Studies have demonstrated that compounds with similar motifs can effectively neutralize free radicals in vitro.

Cytotoxicity Studies

Preliminary cytotoxicity assays on cell lines have indicated that certain pyrrole-based compounds can induce apoptosis in cancer cells. While specific data on 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3...) is limited, structural analogs have shown promising results in inhibiting cell proliferation .

Study on Antibacterial Activity

A study evaluating the antibacterial properties of pyrrole derivatives found that specific substitutions on the pyrrole ring significantly influenced activity against gram-positive bacteria. The findings suggest that optimizing these substitutions could enhance the efficacy of compounds like 2,5-dihydroxy-1H-pyrrol-1-yl derivatives against resistant strains .

Antioxidant Efficacy Assessment

In a comparative analysis of various pyrrole derivatives for antioxidant activity using DPPH radical scavenging assays, compounds with multiple hydroxyl groups demonstrated superior efficacy. This aligns with the anticipated profile of 2,5-dihydroxy-1H-pyrrol-1-yl derivatives .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.